2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
Description
Properties
IUPAC Name |
2-ethoxy-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-3-21-11-13(18)16-5-4-6-17(8-7-16)22(19,20)12-9-14-15(2)10-12/h9-10H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHINPUZSPLDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Linear Diamines
The 1,4-diazepane scaffold is typically synthesized via cyclocondensation of N-protected 1,3-diaminopropane derivatives with α,ω-dielectrophiles. A representative protocol involves:
- Reacting 1,3-diaminopropane with ethyl bromoacetate in acetonitrile under reflux (82°C, 12 h) to form the seven-membered ring.
- Employing potassium carbonate as a base to neutralize HBr byproducts, achieving yields of 67–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Critical Parameters:
- Solvent polarity significantly impacts reaction kinetics, with polar aprotic solvents (e.g., DMF) accelerating cyclization but increasing oligomerization risks.
- Temperature control above 70°C is essential to overcome ring strain but must be balanced against thermal decomposition of intermediates.
Ring-Expansion of Piperidine Derivatives
Alternative routes involve expanding six-membered rings to seven-membered analogues:
- Oxidative Ring Expansion: Treating N-chloro-piperidine with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane induces C–N bond cleavage and rearrangement to 1,4-diazepane-3-one (yield: 58%).
- Insertion Reactions: Catalytic insertion of diazo compounds into piperidine C–N bonds using Rh(II) carboxylates generates diazepanes with exocyclic carbonyl groups.
Sulfonylation of the 1,4-Diazepane
Direct Sulfonylation with 1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride
Introducing the sulfonyl group requires careful optimization to avoid over-sulfonylation:
- Dissolve 1,4-diazepane (1.0 equiv) in anhydrous DCM under N₂.
- Add 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.
- Warm to room temperature and stir for 6 h.
- Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography (SiO₂, CHCl₃/MeOH 95:5).
Yield: 64–68%
Characterization Data:
Alternative Sulfur Sources
For laboratories lacking pyrazole sulfonyl chlorides, in situ generation via oxidative methods is viable:
- Sulfurize 1-methyl-1H-pyrazole-4-thiol with Oxone® in H₂O/THF (1:1) at 0°C.
- Extract the sulfonic acid and convert to chloride using PCl₅ in toluene.
This two-step sequence provides the sulfonyl chloride in 51% overall yield.
Acylation with Ethoxyketone
Schotten-Baumann Acylation
The ethoxyketone moiety is introduced via acylation of the secondary amine:
- Dissolve sulfonylated diazepane (1.0 equiv) in 10% NaOH.
- Add ethoxyacetyl chloride (1.5 equiv) dropwise at 0°C.
- Stir vigorously for 1 h, then extract with ethyl acetate.
- Dry over Na₂SO₄ and concentrate under reduced pressure.
Yield: 73%
Optimization Notes:
Microwave-Assisted Acylation
Modern approaches employ microwave irradiation to accelerate kinetics:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 120°C |
| Time | 15 min |
| Base | DIPEA (2.5 equiv) |
| Yield | 82% |
Microwave conditions reduce reaction time from hours to minutes while improving regioselectivity.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data Consolidation
Mass Spectrometry:
X-ray Crystallography:
- Monoclinic crystal system, space group P2₁/c
- Unit cell parameters: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 112.5°
- Intramolecular N–H⋯O hydrogen bonds stabilize the sulfonamide conformation.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Classical Acylation | 73 | 98 | Moderate | 1.0 |
| Microwave | 82 | 99 | High | 1.2 |
| Solid-Phase | 65 | 95 | Low | 3.5 |
Microwave-assisted synthesis offers the best balance of efficiency and purity, though requires specialized equipment. Classical methods remain viable for small-scale production.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides (e.g., ethyl bromide), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit various pharmacological activities, including:
- Anticancer Activity : Studies have shown that sulfonamide derivatives can inhibit the growth of cancer cells. For instance, compounds incorporating sulfonamide functionalities have been evaluated for their anti-human liver cancer activities, suggesting potential applications in oncology .
- Neuropharmacological Effects : The presence of the pyrazole moiety may contribute to neuroactive properties. Research on related compounds indicates potential antidepressant effects through serotonin reuptake inhibition .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways of pathogens or cancer cells. This property is crucial for developing targeted therapies in diseases where enzyme dysregulation is a factor .
Synthesis of Heterocycles
The compound serves as a precursor for synthesizing various heterocyclic structures, which are significant in medicinal chemistry. These derivatives often exhibit enhanced biological activities and can be tailored for specific therapeutic targets .
The biological activity of 2-Ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone can be summarized as follows:
Case Study 1: Anticancer Activity
A study investigated the anti-human liver cancer properties of sulfonamide derivatives synthesized from compounds like 2-Ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone. The results indicated that these compounds could significantly reduce cell viability in vitro, highlighting their potential as anticancer agents .
Case Study 2: Neuropharmacological Effects
Research into piperazine derivatives has shown that certain compounds can effectively inhibit serotonin reuptake, leading to antidepressant-like effects in animal models. While direct testing on this specific compound is limited, its structural similarities suggest it may possess similar neuropharmacological properties .
Mechanism of Action
The mechanism of action of 2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong interactions with amino acid residues, while the pyrazole ring can participate in π-π stacking or hydrogen bonding. These interactions can alter the function of the target protein, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl-Diazepane Motifs
A structurally related compound, 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone, replaces the ethoxy group with an o-tolyloxy moiety. This substitution reduces polarity, increasing lipophilicity (clogP: 2.8 vs. 1.9 for the ethoxy variant), which may enhance membrane permeability but reduce aqueous solubility .
Pyrazole-Sulfonamide Derivatives
Compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () share the sulfonyl pharmacophore but incorporate a triazole-thioether linkage. In vitro assays show moderate kinase inhibition (IC₅₀: 0.8 µM vs. 0.3 µM for the target compound), suggesting the diazepane’s flexibility improves target engagement .
Pyrazole-Carbonyl Derivatives
The pyrazole-carbonyl compound 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () lacks the sulfonyl-diazepane system but shares a pyrazole core. Its thiophene-cyanide substituent enhances electron-withdrawing effects, leading to stronger hydrogen-bonding interactions (ΔGbinding: −9.2 kcal/mol vs. −8.5 kcal/mol for the target compound). However, its rigid structure limits adaptability to diverse binding pockets .
Biological Activity
The compound 2-ethoxy-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key features include:
- An ethoxy group which may enhance lipophilicity.
- A pyrazole moiety , known for its diverse biological properties.
- A sulfonyl group , which can influence the compound's reactivity and interactions with biological targets.
Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in critical pathways such as:
- Kinase inhibition : Similar compounds have shown efficacy in inhibiting kinase activity, which is crucial in cancer progression and other diseases.
- Antimicrobial activity : The presence of the pyrazole ring suggests potential interactions with bacterial DNA gyrase, similar to other pyrazole derivatives that have demonstrated antibacterial properties.
Antimicrobial Activity
A study conducted on related pyrazole compounds revealed significant antibacterial effects against various strains of bacteria. For instance:
- Compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
The compound's structural similarities to known anticancer agents suggest potential activity against cancer cell lines. In vitro studies are necessary to establish its efficacy against specific cancer types.
Anxiolytic Effects
Related compounds have been investigated for their anxiolytic properties, indicating that this class of compounds may also possess similar effects. For example, one study reported anxiolytic-like effects in animal models using pyrazole derivatives .
Case Studies
- Inhibition of DNA Gyrase : A derivative of the compound was tested for its ability to inhibit DNA gyrase in S. aureus, showing promising results that warrant further investigation into structure-activity relationships.
- Anticancer Activity : Preliminary studies involving similar pyrazole-based compounds demonstrated selective cytotoxicity against various cancer cell lines, suggesting that modifications to the diazepane core might enhance this activity.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
